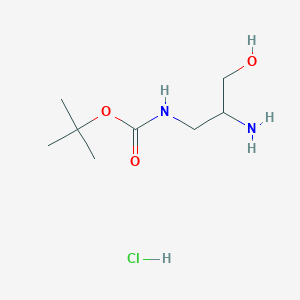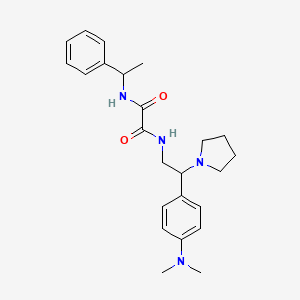![molecular formula C14H16Cl2N2O2 B2869524 {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353500-74-9](/img/structure/B2869524.png)
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 315.20 and its IUPAC name is 1-[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl ring attached to a hydrazine group through an ether linkage . The SMILES notation for this compound isC1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl . Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 170-176 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
The synthesis of formazans from related compounds, such as Mannich base derivatives, has demonstrated antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This suggests that "{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride" could potentially be used as a precursor or intermediate in the synthesis of antimicrobial agents.
Environmental Monitoring
Research involving the detection of hydrazine and 4-chlorophenol, two significant water pollutants, using nanostructure-amplified sensors indicates the importance of hydrazine derivatives in environmental monitoring (Tahernejad-Javazmi, Shabani‐Nooshabadi, Karimi-Maleh, & Naeimi, 2018). The compound could serve as a basis for developing sensitive and selective sensors for environmental contaminants.
Anticancer and Antitubercular Activity
The synthesis of various derivatives, including hydrazine-containing compounds, has shown promising anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Vasoya, & Joshi, 2003). This underscores the potential of "this compound" in the synthesis of bioactive molecules with therapeutic applications.
Antioxidant Activity
The effect of substituents and functional groups on enhancing the antioxidant activity of benzoin derivatives has been explored, highlighting the role of specific structural features in determining antioxidant efficacy (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022). This research suggests that modifications to the "this compound" structure could enhance its antioxidant properties.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-nociceptive and anti-inflammatory activities .
Mode of Action
Hydrazine derivatives, like this compound, are known to react with carbonyls to form hydrazones . This reaction is similar to imine formation, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
It’s worth noting that hydrazine derivatives have been associated with anti-nociceptive and anti-inflammatory activities . This suggests that the compound may interact with biochemical pathways related to pain perception and inflammation.
Pharmacokinetics
The compound’s molecular weight of 31520 might influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound has been associated with anti-nociceptive and anti-inflammatory activities . This suggests that it may have a role in reducing pain perception and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH variations can affect the maximum absorption wavelength (λmax) of certain compounds . .
Eigenschaften
IUPAC Name |
[4-[2-(4-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-11-1-5-13(6-2-11)18-9-10-19-14-7-3-12(17-16)4-8-14;/h1-8,17H,9-10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDBWUNFEYMVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)



![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)
![N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2869453.png)

![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)
![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)

![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)
![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)
![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)